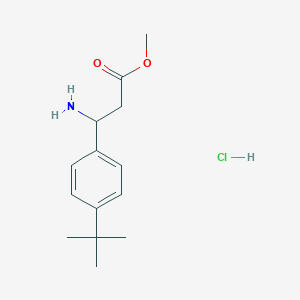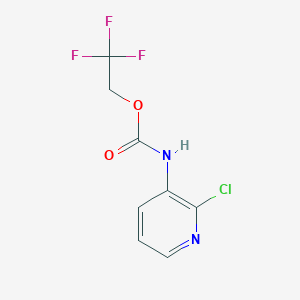
2,2,2-trifluoroethyl N-(2-chloropyridin-3-yl)carbamate
Übersicht
Beschreibung
2,2,2-trifluoroethyl N-(2-chloropyridin-3-yl)carbamate is a chemical compound with the following properties:
- IUPAC Name : 2,2,2-trifluoroethyl 2-chloro-3-pyridinylcarbamate
- Molecular Formula : C<sub>8</sub>H<sub>6</sub>ClF<sub>3</sub>N<sub>2</sub>O<sub>2</sub>
- Molecular Weight : 254.6 g/mol
- CAS Number : 1354963-28-2
Synthesis Analysis
The synthesis of this compound involves the reaction of 2,2,2-trifluoroethylamine with 2-chloropyridine-3-carbonyl chloride. The resulting product is the carbamate derivative.
Molecular Structure Analysis
The molecular structure of 2,2,2-trifluoroethyl N-(2-chloropyridin-3-yl)carbamate consists of a trifluoroethyl group attached to the nitrogen atom of the carbamate moiety. The chlorine-substituted pyridine ring completes the structure.
Chemical Reactions Analysis
This compound may participate in various chemical reactions, including nucleophilic substitutions, amidation reactions, and hydrogen bonding interactions. Further studies are needed to explore its reactivity in different contexts.
Physical And Chemical Properties Analysis
- Solubility : Soluble in organic solvents (e.g., dichloromethane, acetone).
- Melting Point : Notable melting point data is not readily available.
- Boiling Point : Further experimental data is required.
- Appearance : Likely a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
- Organic Synthesis
- Summary of Application : The compound is used in organic synthesis reactions . The special properties of fluorine atoms and fluorine-containing groups have led to an increasing number of applications for fluorine-containing organic compounds .
- Methods of Application : An alternative method for enantioselective synthesis of CF3-containing spirooxindoles via [3 + 2] cycloaddition between N-2,2,2-trifluoroethylisatin ketimines and 2,3-dioxopyrrolidines was developed .
- Results or Outcomes : The introduction of this functional group into drug molecules often significantly changes the fat solubility of the parent compound, enhances the metabolic stability of the molecule, and affects its biological activities such as drug absorption, distribution, and donor-receptor interaction .
-
Pharmaceutical Chemistry
- Summary of Application : Trifluoromethyl is widely found in a variety of bioactive molecules and lead compound structures, with protease inhibition, anticancer, anti-tumor, anti-HIV, and other activities .
- Methods of Application : The introduction of trifluoromethyl into drug molecules often significantly changes the fat solubility of the parent compound, enhances the metabolic stability of the molecule, and affects its biological activities such as drug absorption, distribution, and donor-receptor interaction .
- Results or Outcomes : The use of trifluoromethyl in pharmaceutical chemistry has led to the development of drugs with enhanced metabolic stability and improved biological activities .
-
Catalysis
- Summary of Application : The compound has been used in gold-catalyzed hydration of 2,2,2-trifluoroethyl-substituted alkynes .
- Methods of Application : The gold-catalyzed hydration of 2,2,2-trifluoroethyl-substituted alkynes is highly regioselective .
- Results or Outcomes : The process produces β-trifluoromethylketones as major products .
-
Amide Formation
- Summary of Application : The compound has been shown to promote the direct formation of amides from carboxylic acids and amines .
- Methods of Application : The process involves the reaction of carboxylic acids and amines in the presence of the compound .
- Results or Outcomes : The process results in the formation of amides .
-
Imines Formation
- Summary of Application : The compound has been used for the formation of imines from amines or amides with carbonyl compounds .
- Methods of Application : The process involves the reaction of amines or amides with carbonyl compounds in the presence of the compound .
- Results or Outcomes : The process results in the formation of imines .
-
Hydrogenation
- Summary of Application : Hydrogenation of 2,2,2-trifluoroethyl trifluoroacetate catalyzed by anionic tris-phosphine ruthenium hydride complex has been reported .
- Methods of Application : The process involves the hydrogenation of 2,2,2-trifluoroethyl trifluoroacetate in the presence of an anionic tris-phosphine ruthenium hydride complex .
- Results or Outcomes : The process results in the formation of dimethyl (3,3,3-trifluoro-2,2-dihydroxypropyl)phosphonate .
Safety And Hazards
- Toxicity : As with any chemical compound, caution should be exercised during handling. Refer to safety data sheets for specific information.
- Environmental Impact : Assess its environmental persistence and potential effects.
- Storage : Store in a cool, dry place away from direct sunlight.
Zukünftige Richtungen
Future research should focus on:
- Biological Activity : Investigate its potential as a drug candidate or agrochemical.
- Synthetic Modifications : Explore derivatization strategies to enhance its properties.
- Structural Elucidation : Determine its crystal structure for a deeper understanding.
Please note that this analysis is based on available information, and further studies are essential to fully characterize this compound. For detailed references, you can find more information here1.
Eigenschaften
IUPAC Name |
2,2,2-trifluoroethyl N-(2-chloropyridin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3N2O2/c9-6-5(2-1-3-13-6)14-7(15)16-4-8(10,11)12/h1-3H,4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNZEJWHGGZYJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(2-chloropyridin-3-yl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride](/img/structure/B1452459.png)
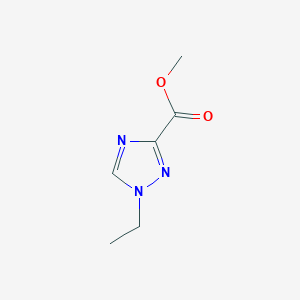
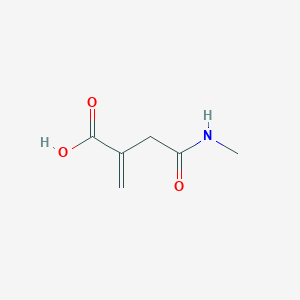
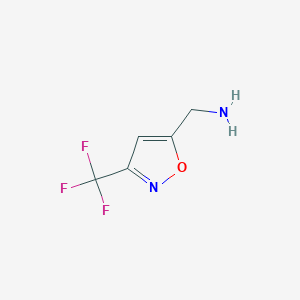
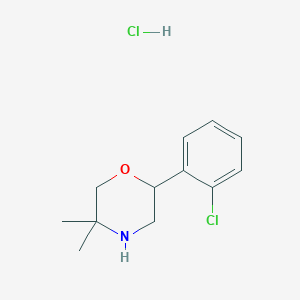
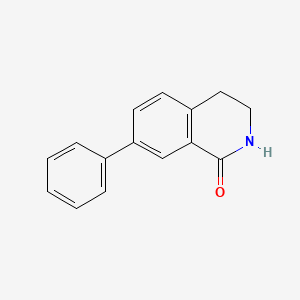
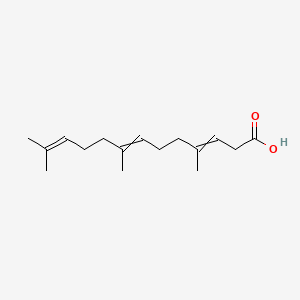
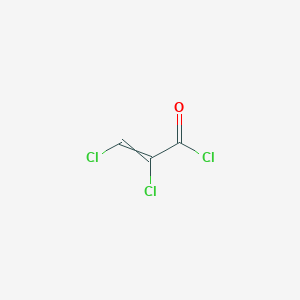
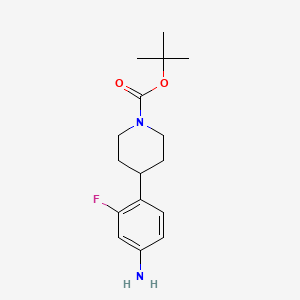
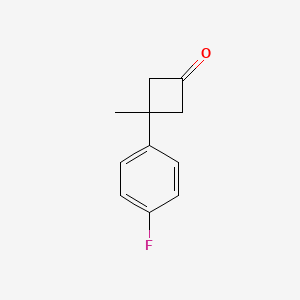
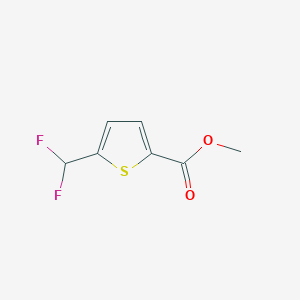
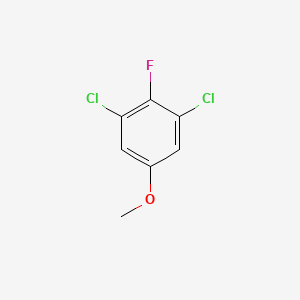
![({4-[(2-Chlorophenyl)methoxy]-3,5-dimethylphenyl}methyl)(methyl)amine hydrochloride](/img/structure/B1452477.png)
